

(4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid

Cat. No.: B070799

[Get Quote](#)

Technical Guide: (4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid**, a key building block in synthetic organic chemistry, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and a conceptual workflow for its preparation and use.

Core Compound Data

(4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid, also known as 4-(Cbz-amino)phenylboronic acid, is an aromatic boronic acid derivative featuring a benzylloxycarbonyl (Cbz) protected amine group. This protecting group strategy allows for selective reactions at the boronic acid moiety, making it a valuable intermediate in multi-step syntheses.

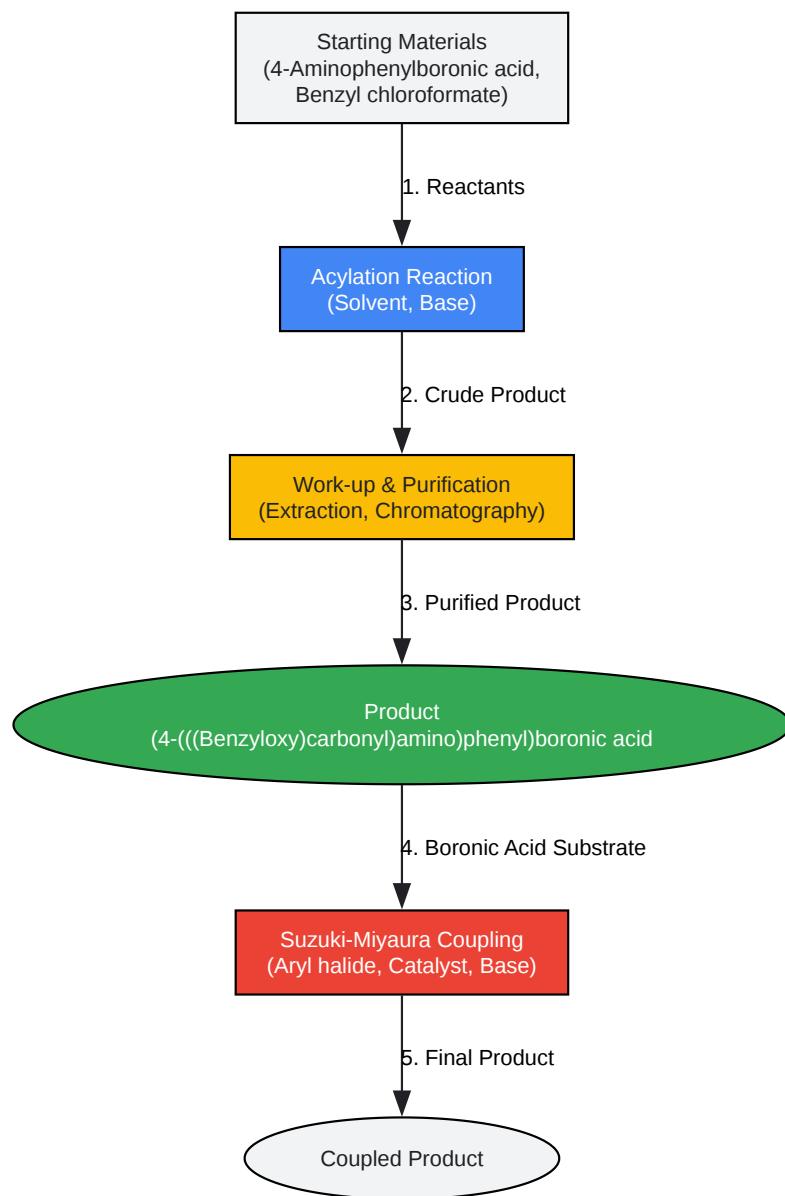
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ BNO ₄	[1]
Molecular Weight	271.08 g/mol	[1]
CAS Number	192804-36-7	[1]
Appearance	White to almost white powder/crystal	[1]
Physical State	Solid	

Synthetic Protocol

The synthesis of **(4-((Benzyl)amino)phenyl)boronic acid** can be achieved through the acylation of 4-aminophenylboronic acid. The following protocol is a representative method.

Reaction Scheme:

Materials:


- 4-Aminophenylboronic acid
- Benzyl chloroformate (Cbz-Cl)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
- Deionized water
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Rotary evaporator
- Standard laboratory glassware and stirring apparatus

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-aminophenylboronic acid in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Cool the solution in an ice bath (0-5 °C) and add the base (e.g., triethylamine) dropwise while stirring.
- **Acylation:** Slowly add benzyl chloroformate to the cooled solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- **Washing:** Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield the final white to off-white solid.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent application of **(4-(((Benzyl)oxy)carbonyl)amino)phenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic and application workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Benzylloxycarbonylamino)phenylboronic Acid | 192804-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [(4-(((Benzyl)oxy)carbonyl)amino)phenyl]boronic acid molecular weight and formula. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070799#4-benzyl-oxycarbonyl-amino-phenyl-boronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com